![molecular formula C18H17F3N2O B2773518 N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide CAS No. 251097-28-6](/img/structure/B2773518.png)
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide
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Overview
Description
“N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide” is a chemical compound with the molecular formula C18H17F3N2O . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of compounds like “N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide” consists of a pyrrolidine ring attached to a phenyl group, which is further attached to a benzenecarboxamide group with a trifluoromethyl substituent .Chemical Reactions Analysis
The pyrrolidine ring in “N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide” can undergo various chemical reactions, depending on the conditions and reagents used . The exact chemical reactions that this compound can undergo are not specified in the available resources.Physical And Chemical Properties Analysis
“N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide” has a molecular weight of 334.34 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
- The pyrrolidine ring, a key structural motif in this compound, is widely used by medicinal chemists to design bioactive molecules. Its sp³-hybridization allows efficient exploration of pharmacophore space, contributing to drug development .
- Asano et al. synthesized 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs). These compounds were optimized for their structure to enhance androgen receptor binding affinity .
- 2-Bromo-4’-(1-pyrrolidinyl)acetophenone (a derivative of our compound) serves as an important raw material and pharmaceutical intermediate . It plays a crucial role in drug synthesis.
- Researchers have designed novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis (TB) and Mycobacterium bovis (BCG) .
- Indole derivatives containing pyrrolidine moieties were investigated for their in vitro antitubercular activity. These compounds showed promise against Mycobacterium tuberculosis .
Medicinal Chemistry and Drug Discovery
Androgen Receptor Modulators (SARMs)
Pharmaceutical Intermediates
Antitubercular Agents
Indole Derivatives and Antitubercular Activity
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been reported to target various proteins, including tyrosine kinases and androgen receptors . The role of these targets varies, with tyrosine kinases playing a crucial role in cell signaling and androgen receptors being involved in the regulation of gene expression.
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to changes in cell signaling or gene expression .
Biochemical Pathways
The inhibition of tyrosine kinases can affect various signaling pathways, leading to changes in cell growth and differentiation . Similarly, the modulation of androgen receptors can influence various gene expression pathways .
Result of Action
The inhibition of tyrosine kinases or modulation of androgen receptors can lead to changes in cell growth, differentiation, and gene expression .
properties
IUPAC Name |
N-(4-pyrrolidin-1-ylphenyl)-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O/c19-18(20,21)14-5-3-4-13(12-14)17(24)22-15-6-8-16(9-7-15)23-10-1-2-11-23/h3-9,12H,1-2,10-11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUUVZJPYYVWFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-pyrrolidinyl)phenyl]-3-(trifluoromethyl)benzenecarboxamide |
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